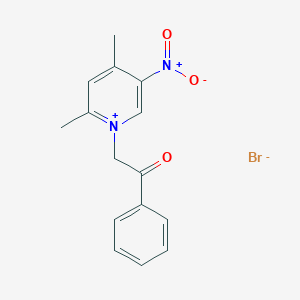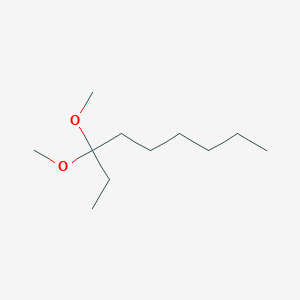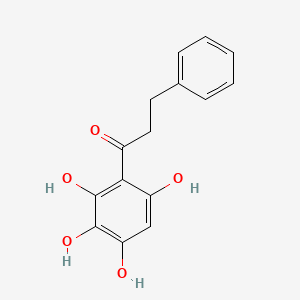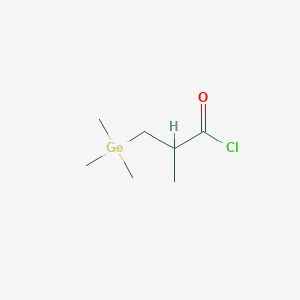
(3,5-Dimethyl-5-pentadecyl-1,2-dioxolan-3-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethyl-5-pentadecyl-1,2-dioxolan-3-YL)acetic acid is an organic compound with the molecular formula C22H42O4 It is characterized by a dioxolane ring substituted with a pentadecyl chain and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethyl-5-pentadecyl-1,2-dioxolan-3-YL)acetic acid typically involves the formation of the dioxolane ring followed by the introduction of the pentadecyl chain and the acetic acid group. One common method involves the reaction of a suitable aldehyde with a diol in the presence of an acid catalyst to form the dioxolane ring. The pentadecyl chain can be introduced through a Grignard reaction or other alkylation methods. Finally, the acetic acid group is introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Dimethyl-5-pentadecyl-1,2-dioxolan-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxolane ring to diols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols or other reduced derivatives.
Substitution: Formation of substituted acetic acid derivatives.
Aplicaciones Científicas De Investigación
(3,5-Dimethyl-5-pentadecyl-1,2-dioxolan-3-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3,5-Dimethyl-5-pentadecyl-1,2-dioxolan-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The dioxolane ring and acetic acid moiety can interact with enzymes and receptors, modulating their activity. The pentadecyl chain may influence the compound’s hydrophobic interactions and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dioxolane-3-acetic acid, 3,5-dimethyl-5-pentadecyl-
- [(3R,5S)-3,5-Dimethyl-5-pentadecyl-1,2-dioxolan-3-yl]acetic acid
Uniqueness
(3,5-Dimethyl-5-pentadecyl-1,2-dioxolan-3-YL)acetic acid is unique due to its specific substitution pattern and the presence of a long pentadecyl chain. This structural feature distinguishes it from other dioxolane derivatives and contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
115102-78-8 |
|---|---|
Fórmula molecular |
C22H42O4 |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
2-(3,5-dimethyl-5-pentadecyldioxolan-3-yl)acetic acid |
InChI |
InChI=1S/C22H42O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(2)19-22(3,26-25-21)18-20(23)24/h4-19H2,1-3H3,(H,23,24) |
Clave InChI |
CELFHYKIFSVOLG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1(CC(OO1)(C)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-[(4-Chloro-2-methylphenoxy)acetyl]-3-methylisovalinamide](/img/structure/B14291147.png)

![6-Hepten-2-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-](/img/structure/B14291158.png)
![1-Naphthalenamine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14291163.png)


![2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol](/img/structure/B14291173.png)



![1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14291200.png)



